molecular formula C9H6N2O2 B096883 3-Nitroquinoline CAS No. 17576-53-3

3-Nitroquinoline

Cat. No.: B096883
CAS No.: 17576-53-3
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
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Description

3-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound with a nitro group at the 3-position of the quinoline ring Quinoline itself is a fused ring structure consisting of a benzene ring fused to a pyridine ring

Scientific Research Applications

3-Nitroquinoline has a wide range of applications in scientific research:

Safety and Hazards

3-Nitroquinoline should be handled with care. It should be stored in a sealed container in a dry environment at 2-8°C . Contact with strong oxidizing agents should be avoided .

Biochemical Analysis

Biochemical Properties

3-Nitroquinoline has been found to interact with various enzymes and proteins, particularly those involved in cell proliferation and differentiation . For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell differentiation and proliferation . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted enzymes and proteins .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly those that overexpress the EGFR kinase, such as human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells . It influences cell function by inhibiting the EGFR pathway involved in cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the EGFR. By inhibiting the activity of this receptor, this compound disrupts the signal transduction pathways that regulate cell differentiation and proliferation . This can lead to changes in gene expression and cellular metabolism, ultimately affecting the growth and proliferation of the cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on similar nitroquinoline derivatives suggests that these compounds can have long-term effects on cellular function . These effects may include changes in cell proliferation rates and alterations in cellular metabolism over time .

Dosage Effects in Animal Models

Similar compounds have been studied in animal models, and their effects often vary with different dosages . High doses of these compounds can lead to toxic or adverse effects .

Metabolic Pathways

Given its inhibitory effects on the EGFR, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways that regulate cell differentiation and proliferation .

Transport and Distribution

Based on its biochemical properties and interactions, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell where these biomolecules are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

3-Nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: Although less common, the quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

    Reduction: 3-Aminoquinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Oxidation: Quinoline N-oxides.

Comparison with Similar Compounds

3-Nitroquinoline can be compared with other nitro-substituted quinolines and related heterocyclic compounds:

    2-Nitroquinoline: Similar structure but with the nitro group at the 2-position, leading to different chemical reactivity and biological activity.

    4-Nitroquinoline: Nitro group at the 4-position, which also alters its chemical and biological properties.

    3-Nitroisoquinoline: Isoquinoline analog with the nitro group at the 3-position, showing different pharmacological profiles.

Uniqueness: The unique positioning of the nitro group at the 3-position in this compound provides distinct chemical reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound for targeted chemical syntheses and medicinal applications.

Properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-nitro-7-hydroxyquinoline of the formula (a) is reacted with a halogenated compound of the formula (b) in an inert solvent such as dimethylformamide (DMF), benzene, toluene, dichloromethane, pyridine, tetrahydrofuran (THF), or dimethylsulfoxide (DMSO) in the presence of a base such as sodium hydride, sodium alkoxide, triethylamine, sodium hydroxide, or sodium carbonate, to give the 3-nitroquinoline derivative of the formula (c).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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